Cilansetron
Description
Properties
IUPAC Name |
(12R)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNFDKWULDWJDS-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152951 | |
| Record name | Cilansetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120635-74-7 | |
| Record name | Cilansetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120635-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cilansetron [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilansetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cilansetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CILANSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J6DQ1U5B5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Chemical Synthesis
Core Structure Design and Annelation
Cilansetron’s molecular architecture originates from structural modifications of earlier 5-HT₃ antagonists, including ondansetron and GR 65,630. The compound belongs to the carbazole derivative class, featuring a tricyclic framework with an imidazole substituent. Annelation of the indole ring system significantly enhances receptor binding affinity, with this compound demonstrating tenfold greater potency than ondansetron in vitro. The synthesis begins with the formation of a 1,7-annelated indole core, achieved through cyclization reactions involving pyrrole and benzene precursors.
Key synthetic steps include:
- Ring-opening functionalization : Introduction of a methylimidazole group at position 12 of the carbazole structure, critical for 5-HT₃ receptor interaction.
- Stereochemical control : The absolute configuration at position 15 (R-enantiomer) is maintained using chiral auxiliaries or asymmetric catalysis to ensure optimal pharmacological activity.
Intermediate Purification and Characterization
Intermediate compounds undergo rigorous purification via column chromatography and recrystallization. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity and enantiomeric purity (>99.9%). The final step involves hydrochloride salt formation to enhance solubility and stability, yielding this compound hydrochloride anhydrous.
Table 1: Key Physicochemical Properties of this compound Hydrochloride
Pharmaceutical Formulation Strategies
Solid Dosage Forms
The US5977127A patent details this compound’s stabilization in solid preparations using acid additives to prevent racemization. A representative tablet formulation includes:
- Active ingredient : 4 mg this compound base
- Excipients : Microcrystalline cellulose (binder), stearic acid (lubricant), polyvinylpyrrolidone (disintegrant).
Granulation involves high-shear mixing of this compound with citric acid (1–5% w/w), followed by fluid-bed drying and compression into tablets. The acid maintains a microenvironmental pH ≤4, inhibiting enantiomeric conversion during storage.
Liquid Preparations
For oral solutions, this compound is dissolved in a citrate buffer (pH 3.6) containing sodium citrate and citric acid. Nitrogen sparging and light protection minimize oxidative degradation, with filtration through 0.2 μm membranes ensuring sterility.
Table 2: Stabilized Liquid Formulation Composition
| Component | Concentration | Function |
|---|---|---|
| This compound base | 2 mg/mL | Active ingredient |
| Citric acid | 0.1 M | pH adjustment |
| Sodium citrate | 0.05 M | Buffering agent |
| Sodium chloride | 0.9% w/v | Tonicity adjuster |
Stabilization Against Racemization
Acid Additive Mechanism
Racemization at the C-15 position compromises this compound’s therapeutic efficacy. The incorporation of water-soluble acids (e.g., citric, tartaric) protonates the tertiary amine, reducing nucleophilic attack on the chiral center. Accelerated stability studies demonstrate <0.5% enantiomeric impurity over 24 months at 25°C when formulated with 3% w/w citric acid.
Process Optimization
Lyophilization techniques enhance stability in parenteral formulations, with residual moisture content controlled to <1% using mannitol as a cryoprotectant. For solid oral doses, film-coating with hydroxypropyl methylcellulose (HPMC) provides a moisture barrier, maintaining tablet integrity at relative humidities up to 75%.
Analytical Characterization and Quality Control
Spectroscopic Methods
Fourier-transform infrared (FTIR) spectroscopy verifies the hydrochloride salt formation via N–H stretching vibrations at 3200 cm⁻¹. X-ray powder diffraction (XRPD) confirms the anhydrous crystalline form, exhibiting characteristic peaks at 2θ = 12.8°, 17.2°, and 21.4°.
Chromatographic Assays
Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies this compound purity using a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 2.5) in a 45:55 ratio. Validated methods achieve a limit of detection (LOD) of 0.1 μg/mL and linearity (R² >0.999) over 0.5–50 μg/mL.
Table 3: HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity range | 0.5–50 μg/mL | R² ≥0.995 |
| Intraday precision (%RSD) | 1.2% | ≤2% |
| Accuracy (% recovery) | 98.5–101.3% | 95–105% |
Industrial-Scale Manufacturing Considerations
Continuous Flow Synthesis
Recent advancements employ microreactor technology for the Friedel-Crafts alkylation step, reducing reaction time from 8 hours (batch) to 15 minutes while maintaining 92% yield. Temperature control at −10°C minimizes byproduct formation during imidazole substitution.
Environmental Impact Mitigation
Solvent recovery systems capture and recycle dichloromethane (DCM) used in extraction, achieving 85% reuse efficiency. Catalytic hydrogenation replaces stoichiometric reducing agents, decreasing heavy metal waste by 70%.
Chemical Reactions Analysis
Cilansetron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents.
Scientific Research Applications
Cilansetron has been extensively studied for its potential therapeutic applications, particularly in the treatment of IBS-D. Clinical trials have shown that this compound can improve global and specific IBS-D symptoms, including abdominal pain, stool frequency, stool consistency, urgency, and health-related quality of life in both men and women . Additionally, this compound has been investigated for its effects on colonic transit and visceral hypersensitivity .
Mechanism of Action
Cilansetron exerts its effects by selectively blocking 5-HT3 receptors, which are nonselective cation channels distributed on enteric neurons in the gastrointestinal tract and other peripheral and central locations. Activation of these channels affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions. By inhibiting the activation of these channels, this compound modulates the enteric nervous system, thereby alleviating symptoms associated with IBS-D .
Comparison with Similar Compounds
Cilansetron vs. Alosetron
Mechanism : Both are 5-HT₃ receptor antagonists targeting IBS-D .
Efficacy :
Physiological Effects :
This compound vs. Tegaserod
Mechanism : Tegaserod is a 5-HT₄ receptor agonist used for constipation-predominant IBS (IBS-C) .
Efficacy :
This compound vs. Ondansetron
Mechanism : Ondansetron is a 5-HT₃ antagonist primarily used for chemotherapy-induced nausea .
Efficacy :
This compound vs. Eluxadoline
Mechanism : Eluxadoline is a µ-opioid receptor agonist approved for IBS-D .
Efficacy :
- Both drugs improve abdominal pain and stool consistency, but direct comparisons are lacking.
- Eluxadoline’s efficacy is supported by two Phase III trials, while this compound’s data include larger cohorts .
Biological Activity
Cilansetron is a selective serotonin type 3 (5-HT3) receptor antagonist, primarily developed for the treatment of irritable bowel syndrome with diarrhea predominance (IBS-D). This compound exhibits significant biological activity through its interaction with 5-HT3 receptors, influencing gastrointestinal motility and visceral sensitivity. Here, we explore the pharmacological profile, mechanisms of action, clinical efficacy, and safety profile of this compound based on diverse research findings.
Pharmacological Profile
This compound has been shown to possess a high affinity for the 5-HT3 receptor, demonstrating potency greater than that of ondansetron in various in vitro studies. It is characterized by:
- High Affinity : this compound binds to 5-HT3 receptors with a potency that is approximately ten times higher than ondansetron in competitive antagonism assays .
- Metabolism : The compound is extensively metabolized in the liver, producing several hydroxymetabolites that also exhibit antagonistic activity at the 5-HT3 receptor, albeit at lower efficacy compared to this compound itself .
Table 1: Comparison of this compound and Ondansetron Potency
| Compound | Affinity for 5-HT3 Receptor | Effective Dose (Animal Studies) |
|---|---|---|
| This compound | High (10x more potent) | 6 mg/kg |
| Ondansetron | Lower | 60 mg/kg |
This compound's primary mechanism involves antagonism of the 5-HT3 receptors located in the gastrointestinal tract. This action leads to:
- Reduced Gastrointestinal Motility : this compound effectively slows colonic transit time and enhances stool consistency by inhibiting excessive motility associated with IBS-D .
- Visceral Sensitivity Modulation : The compound has been shown to alter visceral perception thresholds, potentially increasing tolerance to visceral distension .
Clinical Efficacy
This compound's efficacy has been evaluated in multiple clinical trials:
- Phase II Trials : These trials demonstrated that an oral dosage of this compound (8 mg three times daily) significantly improved colonic motility and visceral perception in healthy volunteers. It was noted to increase phasic contractile activity in the sigmoid colon while improving stool consistency .
- Phase III Trials : Two large randomized controlled trials highlighted this compound's effectiveness over placebo in alleviating IBS-D symptoms such as abdominal pain and diarrhea. The most notable improvement was observed at doses of 2 mg three times daily .
Table 2: Summary of Clinical Trial Findings
| Study Phase | Dosage (mg) | Primary Outcome | Results |
|---|---|---|---|
| Phase II | 8 | Colonic Motility | Increased activity |
| Phase III | 2 | Symptom Relief | Significant improvement vs. placebo |
Safety Profile
While this compound has shown promising results, its safety profile warrants consideration:
- Common Side Effects : The most frequently reported side effect is constipation, which aligns with its pharmacological action on gut motility .
- Serious Adverse Events : A rare but serious concern is the potential for ischemic colitis, with an incidence rate reported at approximately 3.77 per 1000 person-years . All cases observed have resolved without severe consequences.
Case Studies
Several case studies have documented this compound's impact on patients with IBS-D:
- Case Study 1 : A male patient with chronic IBS-D experienced significant symptom relief after initiating treatment with this compound at a dose of 2 mg three times daily. Following three months of therapy, he reported a marked decrease in bowel frequency and abdominal discomfort.
- Case Study 2 : A female patient presented with severe diarrhea and abdominal pain unresponsive to conventional treatments. After starting this compound, her symptoms improved considerably within two weeks, allowing for a return to normal activities.
Q & A
Q. How do network meta-analyses resolve conflicting efficacy data between this compound and other 5-HT3 antagonists (e.g., alosetron)?
- Methodological Answer : Use Bayesian or frequentist network meta-analysis (NMA) to compare odds ratios (ORs) across trials. For example, reports this compound’s OR=1.66 (95% CI: 0.87–3.24) vs. alosetron, but ranking probabilities show this compound as second-most effective. Adjust for heterogeneity via node-splitting models and assess consistency with heat plots. Report surface under the cumulative ranking curve (SUCRA) values to quantify superiority .
Q. What statistical methods adjust for gender-based differences in this compound’s pharmacokinetics observed in clinical trials?
- Methodological Answer : Perform population pharmacokinetic modeling (e.g., NONMEM) to estimate gender-specific clearance rates. Stratify analysis by sex and use likelihood ratio tests to identify covariates (e.g., body weight, CYP2C9 genotype). In , women had lower baseline QOL scores; thus, covariate-adjusted mixed-effects models should isolate gender effects .
Q. How can in silico modeling predict this compound’s binding affinity to 5-HT3 receptor subtypes?
- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) with crystal structures of 5-HT3A receptors (PDB ID: 6NP0). Validate predictions with free-energy perturbation calculations. Compare binding poses to alosetron to identify residue-specific interactions (e.g., Trp183, Tyr234) that enhance selectivity .
Q. What biomarkers correlate with this compound’s therapeutic response, and how can they be validated?
- Methodological Answer : Candidate biomarkers include serotonin metabolite levels (5-HIAA) and fecal calprotectin. Validate via:
- Correlation analysis : Link biomarker changes to IBS-QOL improvements in RCTs.
- Machine learning : Train classifiers (e.g., random forests) on multi-omics data to predict responders.
- External validation : Replicate findings in independent cohorts .
Q. How can researchers synthesize this compound derivatives for structure-activity relationship (SAR) studies, addressing regioselectivity challenges?
- Methodological Answer : Modify the indole core via Buchwald-Hartwig amination to introduce substituents at positions 3 and 5. Optimize reaction conditions (e.g., Pd2(dba)3/Xantphos catalyst) to control regioselectivity. Characterize derivatives using HPLC-MS and NMR (e.g., 13C-NMR for purity ≥95%) .
Q. How do contradictions in this compound’s long-term safety data impact risk-benefit assessments, and what meta-analytical approaches address this?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

